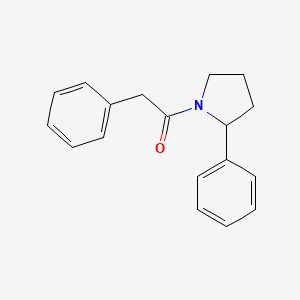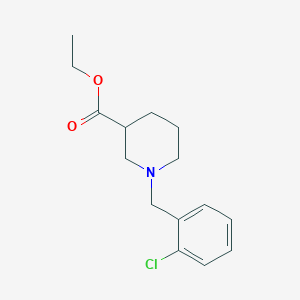![molecular formula C21H32N2O3 B5214860 ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5214860.png)
ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate is an organic compound with the molecular formula C21H32N2O3 This compound features a cyclohexyl group, a diethylamino-substituted phenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-(diethylamino)aniline under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments would be crucial to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions will introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate exerts its effects involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyclohexyl-3-{[4-(dimethylamino)phenyl]amino}-3-oxopropanoate
- Ethyl 2-cyclohexyl-3-{[4-(methoxy)phenyl]amino}-3-oxopropanoate
- Ethyl 2-cyclohexyl-3-{[4-(methylamino)phenyl]amino}-3-oxopropanoate
Uniqueness
Ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate is unique due to the presence of the diethylamino group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different pharmacological profiles and applications.
Properties
IUPAC Name |
ethyl 2-cyclohexyl-3-[4-(diethylamino)anilino]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-4-23(5-2)18-14-12-17(13-15-18)22-20(24)19(21(25)26-6-3)16-10-8-7-9-11-16/h12-16,19H,4-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAGVRAMYSMIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C(C2CCCCC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5214781.png)
![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5214786.png)
![N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5214800.png)
![ethyl (1-{[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5214813.png)

![4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5214817.png)


![1-(4-nitrophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine](/img/structure/B5214853.png)

![N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5214861.png)
![4-(3,4-DIMETHYLPHENYL)-2-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B5214867.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5214871.png)

